molecular formula C19H28N4O B6042718 1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine

1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B6042718
M. Wt: 328.5 g/mol
InChI Key: CQMWFXJGCVCPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the levels of acetylcholine in the brain increase, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine has shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Moreover, this compound has shown to be a potent antioxidant, which can protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine in lab experiments include its potent inhibitory activity against acetylcholinesterase, its potential in the treatment of Alzheimer's disease, and its antioxidant properties. However, the limitations include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For 1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the exploration of its potential in other diseases, including cancer and Parkinson's disease. Moreover, the use of this compound in combination with other drugs may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine involves the use of a multi-step process. The first step involves the synthesis of 2-cyclopenten-1-ylacetic acid, which is then converted to the corresponding acid chloride. The second step involves the synthesis of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine, which is obtained by the reaction of 4-azidopiperidine and cyclopentyl alkyne. The final step involves the coupling of the two intermediates to form the desired compound.

Scientific Research Applications

1-(2-cyclopenten-1-ylacetyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine has been extensively studied for its potential in medicinal chemistry and drug discovery. It has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has shown to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-[4-(4-cyclopentyltriazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c24-19(13-15-5-1-2-6-15)22-11-9-17(10-12-22)23-14-18(20-21-23)16-7-3-4-8-16/h1,5,14-17H,2-4,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMWFXJGCVCPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN(N=N2)C3CCN(CC3)C(=O)CC4CCC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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